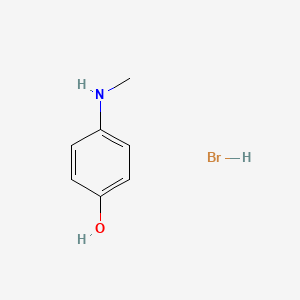

4-(Methylamino)phenol hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(methylamino)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.BrH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFPAMKEUJSDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634230 | |

| Record name | 4-(Methylamino)phenol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33576-77-1 | |

| Record name | 4-(Methylamino)phenol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Methylamino)phenol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 4-(Methylamino)phenol Hydrobromide, a compound of interest in various research and development sectors. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its chemical behavior, synthesis, and handling.

Introduction: Understanding the Core Moiety

4-(Methylamino)phenol, also known as p-(Methylamino)phenol or by the trade name Metol when in its sulfate salt form, is an organic compound with the formula C₇H₉NO.[1][2] The hydrobromide salt, this compound (CAS No. 33576-77-1), is a specific formulation that influences its physical and chemical characteristics.[3][4][5][6] The core structure consists of a phenol ring substituted with a methylamino group at the para position. This arrangement of a hydroxyl group and a secondary amine on an aromatic ring is fundamental to its chemical reactivity, particularly its reducing properties.[1] While much of the available literature focuses on the sulfate salt due to its extensive use in photography, this guide will focus on the hydrobromide salt, referencing data from the free base and sulfate salt where necessary to infer properties.[7]

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical for its application in research and drug development, influencing factors such as solubility, stability, and bioavailability.

Table 1: Physicochemical Properties of 4-(Methylamino)phenol and its Salts

| Property | 4-(Methylamino)phenol (Free Base) | 4-(Methylamino)phenol Sulfate (Metol) | This compound |

| CAS Number | 150-75-4[1] | 55-55-0[8] | 33576-77-1[3][4][5][6] |

| Molecular Formula | C₇H₉NO[1] | (C₇H₁₀NO)₂SO₄[9] | C₇H₁₀BrNO |

| Molecular Weight | 123.15 g/mol [1] | 344.38 g/mol [9] | 204.07 g/mol [4] |

| Melting Point | 87 °C[10] | 260 °C (decomposes)[9] | Data not available |

| pKa (predicted) | 11.31 (acidic)[10] | Not applicable | Not available |

| Solubility in Water | Slightly soluble | 50 g/L at 20 °C[7] | Expected to be soluble |

Causality Behind the Properties:

The conversion of the free base to a salt form, such as the hydrobromide, is a common strategy to enhance aqueous solubility and stability. The ionic nature of the hydrobromide salt allows for more favorable interactions with polar solvents like water compared to the less polar free base. The melting point of the sulfate salt is significantly higher than the free base, a typical characteristic of salts due to their ionic lattice structure. A similar high melting point would be expected for the hydrobromide salt.

Synthesis and Purification: From Precursor to Product

The synthesis of 4-(Methylamino)phenol typically involves the N-methylation of p-aminophenol.[11] The subsequent formation of the hydrobromide salt is a straightforward acid-base reaction.

Synthesis of 4-(Methylamino)phenol (Free Base)

Several methods exist for the preparation of N-methylaminophenol, including:

-

Decarboxylation of N-4-hydroxyphenylglycine (Glycin). [9]

-

Reaction of hydroquinone with methylamine. [9]

-

Methylation of p-aminophenol. [11]

A representative laboratory-scale synthesis is the Eschweiler-Clarke type methylation of p-aminophenol using formaldehyde and formic acid.

Formation of the Hydrobromide Salt

Protocol:

-

Dissolve the purified 4-(Methylamino)phenol free base in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

-

Slowly add a stoichiometric amount of hydrobromic acid (HBr) solution (e.g., in acetic acid or as a gas) to the solution with constant stirring.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to remove residual solvent.

Diagram 1: Synthesis Workflow

Caption: Potential research applications of this compound.

Safety and Handling: A Self-Validating System

Proper handling of this compound is crucial due to its potential hazards. The safety data for the sulfate salt provides a strong basis for the expected hazards of the hydrobromide salt. [8][12][13] Table 2: GHS Hazard Statements for 4-(Methylamino)phenol Sulfate

| Hazard Statement | Description |

| H302 | Harmful if swallowed. [8] |

| H317 | May cause an allergic skin reaction. [8] |

| H373 | May cause damage to organs through prolonged or repeated exposure. [8] |

| H410 | Very toxic to aquatic life with long lasting effects. [8] |

Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [13]In case of dust formation, use a NIOSH-approved respirator. [13]* Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. [13]* Handling: Avoid contact with skin and eyes. [8]Do not breathe dust. Wash hands thoroughly after handling. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]Keep away from strong oxidizing agents and light. [13]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Diagram 3: Self-Validating Safety Protocol

Caption: A self-validating safety workflow for handling chemical reagents.

Conclusion

This compound, while less documented than its sulfate counterpart, presents as a valuable compound for researchers and drug development professionals. Its chemical properties, rooted in the reactive 4-(methylamino)phenol core, offer significant potential for synthetic transformations. By understanding its physicochemical characteristics, synthesis, and safe handling protocols, scientists can effectively utilize this reagent in their research endeavors.

References

- Google. (2026). Current time information in Tampa, FL, US.

-

Chemicalbridge. (n.d.). This compound,33576-77-1. Retrieved January 18, 2026, from [Link]

-

Arctom. (n.d.). CAS NO. 33576-77-1 | this compound. Retrieved January 18, 2026, from [Link]

-

abcr Gute Chemie. (n.d.). AB522583 | CAS 150-75-4. Retrieved January 18, 2026, from [Link]

-

(n.d.). Supporting info. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). Phenol, 4-(methylamino)-. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of 4-methylamino-phenol sulphate (metol reagent). Retrieved January 18, 2026, from [Link]

-

The Lab Depot. (n.d.). Material Safety Data Sheet 4-(Methylamino)phenol Sulfate Solution. Retrieved January 18, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0259191). Retrieved January 18, 2026, from [Link]

-

Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE. Retrieved January 18, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Metol. Retrieved January 18, 2026, from [Link]

-

Chem-Supply. (2025). 4-methylamino-phenol. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN103508908B - Preparation method for 4-amino-3-methylphenol.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Phenol, 4-amino-3-methyl-. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). Phenol, 4-methylamino, ethyl(ether) - Optional[13C NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of phenol and the main intermediate products. Retrieved January 18, 2026, from [Link]

-

MSU chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and.... Retrieved January 18, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation .... Retrieved January 18, 2026, from [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). Methylamine hydrobromide - Optional[ATR-IR] - Spectrum. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). p-(Methylamino)phenol sulphate. Retrieved January 18, 2026, from [Link]

Sources

- 1. 4-(Methylamino)phenol | 150-75-4 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 33576-77-1|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Methylamino-phenol hydrobromide | 33576-77-1 [sigmaaldrich.com]

- 5. This compound,33576-77-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. arctomsci.com [arctomsci.com]

- 7. nbinno.com [nbinno.com]

- 8. hydroservice.com [hydroservice.com]

- 9. Metol - Wikipedia [en.wikipedia.org]

- 10. 150-75-4 CAS MSDS (4-(Methylamino)phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. labdepotinc.com [labdepotinc.com]

An In-depth Technical Guide to the Synthesis of 4-(Methylamino)phenol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)phenol, commonly known in its sulfate salt form as Metol, is a critical organic intermediate with significant applications, notably as a developing agent in monochrome photography and as a precursor in pharmaceutical and dye synthesis.[1][2] This technical guide provides an in-depth exploration of the primary synthetic routes to 4-(methylamino)phenol and its subsequent conversion to the hydrobromide salt. We will dissect the core chemical principles, provide detailed, field-proven experimental protocols, and offer a comparative analysis of the methodologies to inform process selection for research and development. This document is structured to provide not only procedural steps but also the causal logic behind experimental choices, ensuring a comprehensive understanding for the practicing scientist.

Introduction: Chemical Identity and Significance

4-(Methylamino)phenol (IUPAC name: 4-(methylamino)phenol) is an aromatic compound featuring both a hydroxyl and a secondary amine (methylamino) group substituted on a benzene ring at the para position.[3] Its utility stems from its properties as a mild reducing agent, making it highly effective in applications like photographic development.[2] The synthesis of its hydrobromide salt is often desired for improved stability, handling, and specific reactivity in downstream applications.

This guide will focus on two predominant and industrially relevant synthesis strategies for the 4-(methylamino)phenol core:

-

The Eschweiler-Clarke Reaction: A classic and robust method for the N-methylation of primary amines.[4][5]

-

Synthesis from Hydroquinone: A direct approach involving the reaction of hydroquinone with methylamine.[6][7]

We will also cover the final salt formation step to yield the target compound, 4-(methylamino)phenol hydrobromide.

Synthesis Method 1: The Eschweiler-Clarke Reaction of p-Aminophenol

The Eschweiler-Clarke reaction is a cornerstone of amine synthesis, providing a reliable method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[5][8] A key advantage of this reaction is its inherent mechanism which prevents the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage (or in this case, the secondary amine is methylated to a tertiary-like state before deprotonation).[5]

Principle and Mechanism

The reaction proceeds via a reductive amination pathway.[4] The primary amine (p-aminophenol) first attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, specifically an iminium ion. The formic acid in the reaction mixture serves a dual role: it protonates the intermediate and then acts as a hydride donor (in the form of a formate ion), reducing the iminium ion to the desired N-methylated product. The release of carbon dioxide gas during the hydride transfer makes the reaction irreversible.[5]

Visualization of Reaction Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-(メチルアミノ)フェノール ヘミ硫酸塩 Technipur® | Sigma-Aldrich [sigmaaldrich.com]

- 3. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. US1297685A - Process of manufacturing n-methyl p-amino phenol. - Google Patents [patents.google.com]

- 7. Metol - Wikipedia [en.wikipedia.org]

- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 4-(Methylamino)phenol Hydrobromide

Executive Summary

4-(Methylamino)phenol hydrobromide (CAS Number: 33576-77-1) is the hydrobromide salt of N-methyl-p-aminophenol, an organic compound featuring both a phenolic hydroxyl group and a secondary amine. While its sulfate salt counterpart, known commercially as Metol, is famed for its role in photographic development, the underlying 4-(methylamino)phenol moiety possesses a versatile chemical reactivity that lends itself to a range of applications beyond traditional imaging. This guide provides a comprehensive technical overview of its synthesis, chemical properties, mechanisms of action, and applications, with a focus on providing field-proven insights and robust, self-validating protocols for the research and development professional.

The 4-(Methylamino)phenol Moiety: A Profile of a Versatile Intermediate

The significance of 4-(Methylamino)phenol lies in the reactivity conferred by its two functional groups. The phenolic hydroxyl group provides acidic properties and a site for oxidation, while the N-methylamino group imparts basicity and nucleophilic character. This amphoteric nature is central to its utility.[1]

Historically, the developing power of methylated p-aminophenol was discovered in 1891 by Alfred Bogisch.[2][3] This discovery led to the commercialization of its sulfate salt by companies like AGFA under the trade name Metol, which became a cornerstone of monochrome photographic developers.[3] While the hydrobromide salt is less common commercially, it provides an alternative salt form with different solubility and handling characteristics, which can be advantageous in specific synthetic or formulation contexts.

Physicochemical Properties: A Comparative Analysis of Salt Forms

The choice of a salt form is a critical decision in chemical synthesis and drug development, impacting solubility, stability, and hygroscopicity. The following table compares the key properties of 4-(methylamino)phenol free base and its two most common salt forms.

| Property | 4-(Methylamino)phenol (Free Base) | This compound | 4-(Methylamino)phenol Hemisulfate (Metol) |

| CAS Number | 150-75-4[4] | 33576-77-1[5] | 55-55-0[2] |

| Molecular Formula | C₇H₉NO[6] | C₇H₁₀BrNO[5] | (C₇H₁₀NO)₂SO₄ or C₇H₉NO · ½H₂SO₄[2][7] |

| Molecular Weight | 123.15 g/mol [6] | 204.06 g/mol [5] | 344.38 g/mol or 172.19 g/mol [2][7] |

| Appearance | Colorless crystals/powder[6] | White to off-white crystalline solid | White to slightly pink crystalline powder[8] |

| Melting Point | 87 °C[9] | Not specified, likely decomposes | ~260 °C (decomposes)[2][10] |

| Solubility | Sparingly soluble in cold water; soluble in alcohol[8] | Soluble in water | Soluble in water and alcohol[8] |

Synthesis and Purification

The production of this compound is a two-stage process: synthesis of the core molecule followed by salification.

Core Synthesis of 4-(Methylamino)phenol

Two primary industrial routes are employed for the synthesis of the 4-(methylamino)phenol free base.[3][6]

-

Reaction of Hydroquinone with Methylamine: This method involves the direct nucleophilic substitution of a hydroxyl group on hydroquinone with methylamine at elevated temperatures (200-250 °C), typically in an alcoholic solution.[6]

-

Decarboxylation of N-(4-hydroxyphenyl)glycine: This route involves heating N-(4-hydroxyphenyl)glycine ("Glycin") in a high-boiling point solvent, which causes it to decarboxylate, yielding the desired product.[3][6]

Protocol: Synthesis of this compound

This protocol describes the conversion of the free base to its hydrobromide salt.

Causality: The reaction is a straightforward acid-base neutralization. The basic amino group of 4-(methylamino)phenol is protonated by the strong acid, hydrobromic acid, to form the corresponding ammonium salt. Using a solvent in which the product salt is less soluble than the starting material allows for precipitation and easy isolation.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 4-(methylamino)phenol free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) with gentle warming.

-

Acidification: While stirring, slowly add 1.0 to 1.05 equivalents of concentrated hydrobromic acid (e.g., 48% aqueous solution) dropwise. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

-

Precipitation: The hydrobromide salt will begin to precipitate as a solid. After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours, then cool to 0-5°C to maximize crystallization.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting material or excess acid.

-

Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Self-Validation: The success of the synthesis can be validated by checking the melting point of the dried product and confirming its identity and purity using analytical methods such as NMR or HPLC. The pH of a dissolved sample should be acidic.

Analytical and Quality Control Workflow

Ensuring the identity, purity, and quality of this compound is critical for any research or development application.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metol [chemeurope.com]

- 3. Metol - Wikipedia [en.wikipedia.org]

- 4. AB522583 | CAS 150-75-4 – abcr Gute Chemie [abcr.com]

- 5. 33576-77-1|this compound|BLD Pharm [bldpharm.com]

- 6. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metol, 4-(Methylamino)phenol hemisulfate salt, 99.0+%, 55-55-0 [chemkits.eu]

- 8. chemiis.com [chemiis.com]

- 9. 150-75-4 CAS MSDS (4-(Methylamino)phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Salt Forms of N-methyl-p-aminophenol: A Comparative Analysis of Sulfate vs. Hydrobromide Salts

Introduction

N-methyl-p-aminophenol, the active chemical entity in the well-known developing agent Metol, is a cornerstone of traditional black-and-white photographic processes.[1] Like many active chemical and pharmaceutical ingredients, its performance, stability, and handling characteristics are critically dependent on its salt form. The vast majority of commercially available Metol is the sulfate salt (CAS 55-55-0), a formulation that has been optimized for over a century.[1][2] However, for researchers and drug development professionals, understanding the full spectrum of potential salt forms is crucial for innovation, formulation optimization, and intellectual property development.

This technical guide provides a deep comparative analysis of the ubiquitous N-methyl-p-aminophenol sulfate (metol sulfate) and the far less common, largely theoretical, N-methyl-p-aminophenol hydrobromide (metol hydrobromide). While direct experimental data for the hydrobromide salt is scarce in published literature, this guide will leverage established principles of pharmaceutical salt selection and counter-ion chemistry to infer its properties.[3][4] By juxtaposing the known characteristics of the sulfate salt with the scientifically-grounded, extrapolated properties of the hydrobromide, this document aims to provide a comprehensive resource for understanding the causality behind experimental choices in formulation and development.

Part 1: Comparative Physicochemical Properties

The choice of a counter-ion is a critical decision in chemical and pharmaceutical development, as it directly influences key physicochemical properties that affect stability, solubility, bioavailability, and manufacturability.[3] The sulfate anion is divalent and can form a salt with two protonated molecules of N-methyl-p-aminophenol, whereas the hydrobromide anion is monovalent.[5] This fundamental difference in stoichiometry and ionic nature leads to distinct properties.

Data Presentation: Sulfate vs. Inferred Hydrobromide Properties

The following table summarizes the known properties of metol sulfate and the inferred properties of metol hydrobromide, based on general principles of salt chemistry.

| Property | Metol Sulfate (Sulfate Salt) | Metol Hydrobromide (Inferred) | Rationale for Inference |

| CAS Number | 55-55-0 | Not assigned / Not commercially available | Based on literature search. |

| Molecular Formula | (C₇H₁₀NO)₂SO₄ or C₁₄H₂₀N₂O₆S[1][5] | C₇H₁₀BrNO | Based on 1:1 stoichiometry of amine and HBr. |

| Molecular Weight | 344.39 g/mol [5] | ~204.07 g/mol | Calculated from the formula of the free base (123.15 g/mol ) and HBr (~80.92 g/mol ). |

| Appearance | White to off-white crystalline solid[5] | Likely a white to off-white crystalline solid | Similar to other simple organic amine salts. |

| Melting Point | ~260 °C (decomposes)[1] | Expected to be lower than the sulfate salt | Halide salts of APIs often have lower melting points than sulfate salts due to differences in crystal lattice energy. |

| Aqueous Solubility | 50 g/L at 20°C[5] | Potentially higher than the sulfate salt | Hydrobromide and hydrochloride salts are among the most common counter-ions used to increase the aqueous solubility of basic drug molecules.[3] |

| pH of Solution (50g/L) | 3.5 - 4.5[6] | Expected to be more acidic | Hydrobromic acid is a stronger acid (pKa ~ -9) than sulfuric acid's second dissociation (pKa ~ 1.99), which would lead to a lower pH in solution for an equivalent molar concentration. |

| Stability | Stable solid, but solutions oxidize in air/light[1] | Solid form likely stable. Solution stability may be compromised by the bromide ion. | While the organic moiety is prone to oxidation, the bromide ion itself can be oxidized more readily than the sulfate ion, potentially impacting the overall redox stability of the formulation.[7] |

| Hygroscopicity | Low to moderate | Potentially higher than the sulfate salt | Highly soluble salts, a predicted characteristic of the hydrobromide form, often exhibit greater hygroscopicity. Sulfate ions can form stable hydrates, which can sometimes result in lower hygroscopicity compared to more soluble halide salts.[8][9] |

Part 2: Synthesis and Manufacturing Considerations

The industrial preference for a particular salt form is often dictated by the efficiency, cost, and safety of its manufacturing process.

Synthesis of Metol Sulfate

The commercial production of metol sulfate typically involves the N-methylation of p-aminophenol, followed by salt formation with sulfuric acid.[5] A common route is the decarboxylation of N-4-hydroxyphenylglycine (Glycin).[1]

Diagram: Metol Salt Synthesis Pathways

Caption: Synthesis pathways for metol sulfate and proposed metol hydrobromide.

Proposed Synthesis of Metol Hydrobromide (Laboratory Scale)

The synthesis of an amine hydrobromide salt is a standard acid-base reaction. A reliable method would involve the reaction of the metol free base with hydrobromic acid.

Experimental Protocol:

-

Preparation of Free Base: If starting from metol sulfate, dissolve the salt in a minimal amount of hot deionized water. Add a stoichiometric excess of a base (e.g., 10% sodium carbonate solution) until precipitation of the free base is complete (pH > 8).[10] Cool the mixture in an ice bath, filter the precipitate, wash with cold water, and dry under vacuum. The melting point of the free base is approximately 87°C.[11]

-

Dissolution: Dissolve the purified N-methyl-p-aminophenol free base (1.0 equivalent) in a suitable solvent, such as isopropanol or ethanol, with gentle warming.

-

Salt Formation: Slowly add a stoichiometric amount (1.0 equivalent) of 48% aqueous hydrobromic acid dropwise to the solution with constant stirring.

-

Crystallization: The metol hydrobromide salt will likely precipitate upon addition of the acid or upon cooling the solution. The crystallization can be further induced by placing the reaction vessel in an ice bath.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same used for dissolution) to remove any unreacted starting material.

-

Drying: Dry the purified metol hydrobromide crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to constant weight.

Part 3: Analytical Characterization and Differentiation

Distinguishing between the sulfate and hydrobromide salts is straightforward using standard analytical techniques. A comprehensive characterization ensures identity, purity, and quality.

Diagram: Analytical Workflow for Salt Identification

Caption: Workflow for the analytical differentiation of metol salts.

Key Experimental Protocols

Protocol 1: Purity and Identification by HPLC-UV

This method quantifies the N-methyl-p-aminophenol content and detects organic impurities.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

-

Detection: UV at 275 nm.

-

Procedure: a. Prepare a standard solution of metol sulfate of known concentration (e.g., 100 µg/mL) in the mobile phase. b. Prepare a sample solution of the unknown salt at the same approximate concentration. c. Inject both solutions. The primary peak in both samples should have the same retention time, confirming the N-methyl-p-aminophenol cation. d. Purity is calculated based on the area percentage of the main peak.

Protocol 2: Counter-Ion Identification by Ion Chromatography (IC)

This is the definitive method for identifying the inorganic counter-ion.

-

System: An ion chromatograph with a conductivity detector and a suppressor.

-

Anion-Exchange Column: A column suitable for separating bromide and sulfate (e.g., Metrosep A Supp 5 or equivalent).

-

Eluent: A carbonate/bicarbonate buffer solution.

-

Procedure: a. Prepare standard solutions of sodium bromide and sodium sulfate (e.g., 10 ppm). b. Prepare a solution of the unknown metol salt (e.g., 100 µg/mL). c. Inject the standards to determine the retention times for bromide and sulfate. d. Inject the sample solution. The presence of a peak matching the retention time of either the sulfate or bromide standard confirms the salt's identity.[12]

Part 4: Applications and Rationale for Salt Selection

Primary Application: Photographic Development

Metol sulfate is a classical developing agent, almost always used in combination with hydroquinone in "MQ" developers.[3] In the alkaline developer solution, the phenolate form of N-methyl-p-aminophenol acts as a reducing agent, converting exposed silver halide crystals into metallic silver to form the photographic image.[5]

Why Sulfate is the Preferred Salt Form

The overwhelming industrial preference for the sulfate salt over potential halide salts like hydrobromide can be attributed to several key factors:

-

Stability and Inertness: The sulfate ion (SO₄²⁻) is chemically robust and redox-inactive under developer conditions. It does not interfere with the delicate electron transfer process between the developing agent and the silver halide crystals. In contrast, the bromide ion (Br⁻) can be oxidized to bromine. While less of a concern in a reducing environment, any side reactions could impact developer performance and stability.

-

Cost and Availability: Sulfuric acid is a bulk commodity chemical, making it a highly cost-effective choice for large-scale industrial production compared to hydrobromic acid.

-

Solubility Profile: While the hydrobromide salt may be more soluble, the 50 g/L solubility of metol sulfate is more than sufficient for creating concentrated stock solutions for photographic developers.[5] Excessively high solubility is often not a desired trait, as it can lead to increased hygroscopicity and handling difficulties.[8][13]

-

Historical Precedent: The formulation of metol as a sulfate salt was established early in the 20th century and has proven effective for over 100 years.[1] The extensive body of data, established performance, and optimized manufacturing processes create significant inertia against changing to a different salt form without a compelling technical advantage.

Considerations for Drug Development

In a pharmaceutical context, the choice between a sulfate and a hydrobromide salt would be less clear-cut and would depend on the specific therapeutic goal.[3] A hydrobromide salt might be selected to maximize aqueous solubility and achieve a faster dissolution rate for an oral dosage form.[14] However, this would need to be balanced against potential drawbacks like lower stability and higher hygroscopicity.[13]

Conclusion

The comparison between metol sulfate and metol hydrobromide serves as an excellent case study in the science of salt form selection. Metol sulfate is the established, commercially dominant form due to its optimal balance of sufficient solubility, high stability, low cost, and a chemically inert counter-ion, making it perfectly suited for its primary role in photographic development.

While metol hydrobromide remains a theoretical entity in this context, an analysis based on fundamental chemical principles suggests it would likely be a more soluble but potentially less stable and more hygroscopic solid. Its synthesis is straightforward, but it offers no clear advantages that would justify displacing the well-entrenched and highly effective sulfate salt in its current applications. For researchers in drug development, this analysis underscores the critical, context-dependent trade-offs between different counter-ions and the importance of selecting a salt form that provides the optimal balance of properties for a specific application.

References

- LGC Standards. (n.d.). Metol | CAS 55-55-0. Retrieved from LGC Standards website. [URL: https://www.lgcstandards.com/US/en/Metol/p/TRC-M338720]

- ChemBK. (2024, April 9). N-Methyl-p-aminophenol. Retrieved from ChemBK website. [URL: https://www.chembk.com/en/chem/N-Methyl-p-aminophenol]

- CymitQuimica. (n.d.). CAS 55-55-0: Metol. Retrieved from CymitQuimica website. [URL: https://www.cymitquimica.com/cas/55-55-0]

- Smolecule. (n.d.). Buy Metol | 55-55-0. Retrieved from Smolecule website. [URL: https://www.smolecule.com/cas-55-55-0-metol.html]

- PharmaCMC. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from PharmaCMC website. [URL: https://www.pharmacmc.

- Wikipedia. (n.d.). Metol. Retrieved from Wikipedia website. [URL: https://en.wikipedia.org/wiki/Metol]

- Carl ROTH. (n.d.). Metol, 100 g, CAS No. 55-55-0. Retrieved from Carl ROTH website. [URL: https://www.carlroth.com/de/en/chemicals/a-to-z/metol/p/4315.1]

- Jamal, J. (2024, November 24). How to Predict API Stability and Degradation from Its Chemical Structure. Retrieved from a relevant pharmaceutical blog/website. [URL: https://www.drug-dissolution-testing.com/2024/11/how-to-predict-api-stability-and.html]

- Google Patents. (n.d.). US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions. Retrieved from Google Patents website. [URL: https://patents.google.

- Pokharkar, V., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from a scientific journal or repository. [URL: https://www.mdpi.com/1999-4923/10/2/54]

- PubMed. (n.d.). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Retrieved from PubMed website. [URL: https://pubmed.ncbi.nlm.nih.gov/30256689/]

- Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665-6672. [URL: https://pubs.acs.org/doi/10.1021/jm070294z]

- American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from American Pharmaceutical Review website. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/179299-Solubility-Concerns-API-and-Excipient-Solutions/]

- Metrohm. (n.d.). Bromide and sulfate in a pharmaceutical product. Retrieved from Metrohm website. [URL: https://www.metrohm.

- ACS Publications. (2025, December 13). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.5b00649]

- Science.gov. (n.d.). hygroscopic salt particles: Topics. Retrieved from Science.gov website. [URL: https://www.science.gov/topicpages/h/hygroscopic+salt+particles]

- ResearchGate. (2018, April 16). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Retrieved from ResearchGate website. [URL: https://www.researchgate.

- Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from Chemistry LibreTexts website. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.06%3A_Synthesis_of_Amines]

- British Journal of Clinical Pharmacology. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from a Wiley online library. [URL: https://bpspubs.onlinelibrary.wiley.com/doi/full/10.1111/bcp.13944]

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation. Retrieved from Google Patents website. [URL: https://patents.google.

- Reddit. (2022, September 11). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. Retrieved from Reddit website. [URL: https://www.reddit.

- PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved from PubChem website. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5931]

- Teva api. (2021, April 13). Defining the right physical properties of API. Retrieved from Teva api website. [URL: https://www.teva-api.com/news-and-resources/blog/defining-the-right-physical-properties-of-api/]

- ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from ResearchGate website. [URL: https://www.researchgate.

- Quora. (2010, July 15). What makes a substance hygroscopic? Are all chemical salts hygroscopic?. Retrieved from Quora website. [URL: https://www.quora.com/What-makes-a-substance-hygroscopic-Are-all-chemical-salts-hygroscopic]

- ResearchGate. (2019, December 8). Hygroscropicity and Its' Effect on Tablet Production. Retrieved from ResearchGate website. [URL: https://www.researchgate.net/publication/337775953_Hygroscropicity_and_Its'_Effect_on_Tablet_Production]

- PubMed. (2016, April 19). Water Uptake and Hygroscopic Growth of Organosulfate Aerosol. Retrieved from PubMed website. [URL: https://pubmed.ncbi.nlm.nih.gov/27092520/]

- Nature. (2017, July 3). Revising the hygroscopicity of inorganic sea salt particles. Retrieved from Nature website. [URL: https://www.

- ECHEMI. (n.d.). N-Methyl-p-aminophenol SDS, 150-75-4 Safety Data Sheets. Retrieved from ECHEMI website. [URL: https://www.echemi.com/sds/N-Methyl-p-aminophenol-cas-150-75-4.html]

- Wikipedia. (n.d.). 4-Aminophenol. Retrieved from Wikipedia website. [URL: https://en.wikipedia.org/wiki/4-Aminophenol]

- CymitQuimica. (n.d.). CAS 150-75-4: p-Methylaminophenol. Retrieved from CymitQuimica website. [URL: https://www.cymitquimica.com/cas/150-75-4]

Sources

- 1. Metol - Wikipedia [en.wikipedia.org]

- 2. CAS 55-55-0: Metol | CymitQuimica [cymitquimica.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bjcardio.co.uk [bjcardio.co.uk]

- 5. Buy Metol | 55-55-0 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. How to Predict API Stability and Degradation from Its Chemical Structure [pharmaspecialists.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Bromide and sulfate in a pharmaceutical product | Metrohm [metrohm.com]

- 13. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 14. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Spectroscopic Guide: 4-(Methylamino)phenol Hydrobromide

Introduction: Beyond the Structure, A Molecule's Identity

4-(Methylamino)phenol, widely known by its trade name Metol in photographic development, is a compound of significant industrial and chemical interest. Its hydrobromide salt, 4-(Methylamino)phenol hydrobromide, presents a stable, crystalline form essential for handling, formulation, and quality control. For researchers and drug development professionals, understanding the precise molecular architecture and purity of such a compound is not merely an academic exercise; it is a prerequisite for ensuring safety, efficacy, and reproducibility.

This technical guide provides an in-depth exploration of the spectroscopic signature of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation. By leveraging a suite of powerful analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, alongside Mass Spectrometry (MS)—we construct a comprehensive and self-validating portrait of the molecule. This multi-faceted approach ensures the highest degree of scientific integrity, providing an authoritative reference for the scientific community.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Expertise & Experience: The Rationale Behind the Experiment

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR spectra. For a polar salt like this compound, a deuterated polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal choice. It readily dissolves the salt and, importantly, its residual proton signal does not overlap with the key aromatic or aliphatic signals of the analyte.[1][2] Furthermore, the labile protons of the hydroxyl (-OH) and ammonium (-NH₂⁺-) groups will exchange with deuterium if D₂O were used, but in DMSO-d₆, they are often observable as broad signals, providing direct evidence of these functional groups.[3][4]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Accurately weigh approximately 10-15 mg of this compound. Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial.[5]

-

Filtration : Filter the resulting solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[5]

-

Instrumentation : Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual DMSO-d₅ signal at δ 2.50 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.

-

Reference the spectrum to the DMSO-d₆ carbon signals at δ 39.52 ppm.[6]

-

Logical Framework: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Trustworthiness: Spectral Interpretation and Data Validation

The protonation of the methylamino group by hydrobromic acid results in an ammonium salt. This has a significant deshielding effect on adjacent protons.

¹H NMR (DMSO-d₆, 400 MHz) Interpretation:

-

Aromatic Protons : The molecule possesses a 1,4-disubstituted (para) benzene ring. Due to the symmetry, we expect to see two distinct signals, each integrating to 2 protons. These will appear as two doublets, characteristic of an AA'BB' spin system. The protons ortho to the hydroxyl group will be shielded relative to those ortho to the electron-withdrawing -NH₂⁺(CH₃)- group.

-

Methyl Protons : The protons of the methyl group (-CH₃) attached to the nitrogen will appear as a singlet (or a doublet if coupled to the N-H proton, often broadened) and will be shifted downfield due to the positive charge on the adjacent nitrogen.

-

Exchangeable Protons : The phenolic -OH and the two ammonium -N⁺H₂- protons will likely appear as broad singlets. Their chemical shifts can be variable and depend on concentration and residual water content. The presence of these signals confirms the respective functional groups. For similar phenolic compounds in DMSO-d6, the OH proton often appears around δ 9-10 ppm.[3]

¹³C NMR (DMSO-d₆, 100 MHz) Interpretation:

-

Aromatic Carbons : Due to symmetry, four distinct aromatic carbon signals are expected.[7]

-

C1 (ipso-OH) : This carbon is directly attached to the highly electronegative oxygen atom and will be the most deshielded of the ring carbons, appearing at a high chemical shift (typically >150 ppm).[6][7]

-

C4 (ipso-N) : This carbon is attached to the nitrogen and will also be deshielded.

-

C2/C6 & C3/C5 : These pairs of equivalent carbons will give two distinct signals in the typical aromatic region (δ 110-130 ppm).

-

-

Methyl Carbon : The methyl carbon (-CH₃) will appear as a single peak in the aliphatic region of the spectrum.

Summary of Predicted NMR Data

| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Shift (δ, ppm) |

| CH ₃-N | ~2.6 - 2.8 | s | ~30 - 35 |

| Ar-H (ortho to N) | ~7.0 - 7.2 | d | ~116 - 119 |

| Ar-H (ortho to OH) | ~6.7 - 6.9 | d | ~115 - 117 |

| Ar-OH | ~9.0 - 9.5 (broad) | s | - |

| N⁺H ₂ | ~8.5 - 9.0 (broad) | s | - |

| C -OH (C1) | - | - | ~152 - 156 |

| C -H (C2/C6) | - | - | ~115 - 117 |

| C -H (C3/C5) | - | - | ~116 - 119 |

| C -N (C4) | - | - | ~135 - 140 |

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The Rationale Behind the Experiment

Attenuated Total Reflectance (ATR) is the preferred sampling method for solid powders.[8] It requires minimal to no sample preparation and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.[8] This technique is particularly advantageous for analyzing hydroscopic or air-sensitive compounds as it minimizes exposure to the atmosphere.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan : Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract the absorbance of the crystal and the atmosphere (CO₂, H₂O) from the sample spectrum.

-

Sample Application : Place a small amount of this compound powder directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring optimal contact between the sample and the crystal.

-

Spectrum Acquisition : Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Framework: ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Trustworthiness: Spectral Interpretation and Data Validation

The IR spectrum will provide clear evidence for the key functional groups present in the molecule. The formation of the ammonium hydrobromide salt significantly influences the N-H stretching region.

-

O-H Stretch : A very broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.[9][10]

-

N⁺-H Stretch : The ammonium salt will exhibit broad absorption bands in the 2400-3200 cm⁻¹ range. These are often complex and superimposed on the C-H stretching bands.

-

C-H Stretches : Aromatic C-H stretching vibrations will appear as sharp peaks just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[9]

-

C=C Aromatic Stretches : Medium to strong absorptions from the carbon-carbon stretching within the aromatic ring are expected in the 1500-1650 cm⁻¹ region.[9]

-

N-H Bend : Bending vibrations for the ammonium group typically appear around 1500-1600 cm⁻¹.

-

C-O Stretch : A strong C-O stretching band for the phenol is expected around 1200-1260 cm⁻¹.

-

Aromatic C-H Bends : Out-of-plane C-H bending vibrations for the para-substituted ring will cause a strong band in the 800-850 cm⁻¹ region, which is highly characteristic of this substitution pattern.

Summary of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Phenol, H-bonded) |

| 3200 - 2400 | Medium, Broad | N⁺-H Stretch (Ammonium Salt) |

| 3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch |

| 2960 - 2850 | Medium, Sharp | Aliphatic C-H Stretch (CH₃) |

| 1650 - 1500 | Strong-Medium | Aromatic C=C Ring Stretches & N-H Bend |

| 1260 - 1200 | Strong | Phenolic C-O Stretch |

| 850 - 800 | Strong | Para-disubstituted Aromatic C-H Out-of-Plane Bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule, particularly those involving conjugated π-systems and chromophores.

Expertise & Experience: The Rationale Behind the Experiment

The phenolic ring system in 4-(Methylamino)phenol constitutes a chromophore that absorbs UV light. The position of the maximum absorbance (λmax) is sensitive to the solvent environment and, critically, to the pH of the solution.[11] In acidic solution (consistent with the hydrobromide salt), the phenolic hydroxyl group remains protonated. In basic solution, it would be deprotonated to a phenoxide ion, which would cause a bathochromic (red) shift to a longer wavelength due to increased conjugation. Performing the analysis in a neutral, polar solvent like methanol or ethanol provides a standardized reference spectrum.

Experimental Protocol: UV-Vis Spectroscopy

-

Stock Solution : Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

-

Working Solution : Dilute the stock solution with methanol to an appropriate concentration (typically in the range of 5-10 µg/mL) to ensure the maximum absorbance is within the optimal instrumental range (0.2 - 0.8 A.U.).

-

Blank Reference : Fill a quartz cuvette with the solvent (methanol) to be used as the blank.

-

Spectrum Acquisition : Place the blank cuvette in the spectrophotometer and record a baseline correction. Replace the blank with the sample cuvette and scan the absorbance from approximately 400 nm down to 200 nm.

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Trustworthiness: Spectral Interpretation and Data Validation

For substituted phenols like 4-(Methylamino)phenol, we expect to observe characteristic absorption bands. The parent compound, 4-aminophenol, exhibits absorption maxima around 218 nm and 272 nm in acidic mobile phases.[12] The N-methylation is expected to have a minor effect on these values. The spectrum provides a characteristic fingerprint that is useful for quantitative analysis and for confirming the identity of the aromatic chromophore.

Summary of Predicted UV-Vis Data (in Methanol)

| Parameter | Predicted Value |

| λmax 1 | ~220 nm |

| λmax 2 | ~275 nm |

Mass Spectrometry (MS): Determining the Molecular Mass

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expertise & Experience: The Rationale Behind the Experiment

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar and thermally labile molecules like this compound.[13][14] It allows the molecule to be ionized directly from solution into the gas phase with minimal fragmentation, typically by protonation.[13] This ensures that the primary ion observed corresponds to the intact molecule, allowing for unambiguous molecular weight determination. The analysis will be performed in positive ion mode to detect the protonated cation.

Experimental Protocol: ESI-MS

-

Sample Preparation : Prepare a dilute solution of the sample (~10-20 µg/mL) in a solvent mixture suitable for ESI, such as 50:50 methanol:water with 0.1% formic acid. The formic acid aids in the protonation process.

-

Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization : A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions are formed.

-

Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated.

Logical Framework: ESI-MS Experimental Workflow

Caption: Workflow for ESI-Mass Spectrometry analysis.

Trustworthiness: Spectral Interpretation and Data Validation

In the mass spectrum, the hydrobromide salt will dissociate in solution. The ESI process in positive mode will protonate the neutral 4-(Methylamino)phenol molecule.

-

Molecular Formula (Free Base) : C₇H₉NO

-

Exact Mass (Free Base) : 123.0684 g/mol

-

Expected Ion : The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Predicted m/z : The expected mass-to-charge ratio for [C₇H₉NO + H]⁺ will be approximately 124.0757. High-resolution mass spectrometry can confirm this value to within a few parts per million (ppm), providing strong evidence for the elemental composition.

Summary of Predicted Mass Spectrometry Data

| Ion Species | Formula | Predicted m/z (Monoisotopic) | Ionization Mode |

| [M+H]⁺ | [C₇H₁₀NO]⁺ | 124.0757 | ESI Positive |

Conclusion: A Unified Spectroscopic Identity

The comprehensive analysis of this compound using NMR, IR, UV-Vis, and Mass Spectrometry provides a robust and internally consistent dataset. NMR spectroscopy elucidates the carbon-hydrogen framework and confirms the connectivity of the molecule. IR spectroscopy validates the presence of key functional groups—phenolic -OH and ammonium -N⁺H₂—and confirms the para-substitution pattern. UV-Vis spectroscopy provides a characteristic electronic fingerprint of the phenolic chromophore, useful for quantification. Finally, high-resolution mass spectrometry unequivocally confirms the molecular weight and elemental composition of the active cation.

Together, these techniques form a self-validating system, where the findings from one method corroborate the others. This multi-technique approach is the cornerstone of modern chemical analysis, providing the highest level of confidence in the identity, purity, and structure of chemical compounds for research and development professionals.

References

-

Analytical Chemistry. ACS Publications, American Chemical Society. [Link][15][16][17]

-

The Journal of Organic Chemistry. ACS Publications, American Chemical Society. [Link][18][19][20][21][22]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][23][24][25][26][27]

-

PubChem. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link][28][29][30][31][32]

-

Annual Review of Analytical Chemistry. Annual Reviews. [Link][33]

-

Journal of Analytical Chemistry. Pleiades Publishing. [Link][34]

-

Electronic Supplementary Material for Catalytic Ipso-Hydroxylation. Royal Society of Chemistry. [Link][3]

-

SpectraBase: Phenol, 4-(methylamino)-. John Wiley & Sons, Inc. [Link][35]

-

¹³C NMR Spectroscopy Guide. Doc Brown's Chemistry. [Link][6][7]

-

UV-Vis Spectrum of 4-aminophenol. SIELC Technologies. [Link][12]

-

UV-Vis absorption spectra of PNP at different pH values. ResearchGate. [Link][11]

-

¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Human Metabolome Database. [Link][1]

-

¹H NMR Spectrum (1D, 200 MHz, DMSO-d6 at 25C, simulated) (NP0024460). NP-MRD. [Link][2]

-

Electrospray Ionization Mass Spectrometry: Principles and Clinical Applications. PubMed Central, National Institutes of Health. [Link][13][14]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][5]

-

Phenolic Antioxidant Detection Using FTIR and RULER. CBM Connect. [Link][8]

-

FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO. [Link][9]

-

Spectra of polyphenolic extracts obtained by Fourier transform infrared... ResearchGate. [Link][36]

-

HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts. MDPI. [Link][10]

-

Metol. Wikipedia. [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]

- 2. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, DMSO-d6 at 25C, simulated) (NP0024460) [np-mrd.org]

- 3. rsc.org [rsc.org]

- 4. 4-Aminophenol(123-30-8) 1H NMR [m.chemicalbook.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. cbmconnect.com [cbmconnect.com]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Analytical Chemistry (journal) - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Journal of Organic Chemistry - Wikipedia [en.wikipedia.org]

- 20. grokipedia.com [grokipedia.com]

- 21. Organic & Inorganic Chemistry Journals | ACS Publications [connect.acspubs.org]

- 22. JOURNAL OF ORGANIC CHEMISTRY — Explore journal profiles and ratings - Peeref [peeref.com]

- 23. Welcome to the NIST WebBook [webbook.nist.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. scribd.com [scribd.com]

- 26. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 27. The NIST Chemistry Webbook | NIST [nist.gov]

- 28. catalog.data.gov [catalog.data.gov]

- 29. PubChem - Wikipedia [en.wikipedia.org]

- 30. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]

- 31. PubChem - PubChem Compound - Virginia Open Data Portal [data.virginia.gov]

- 32. PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. annualreviews.org [annualreviews.org]

- 34. Journal of Analytical Chemistry [pleiades.online]

- 35. spectrabase.com [spectrabase.com]

- 36. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 4-(Methylamino)phenol Hydrobromide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Methylamino)phenol hydrobromide, a compound of significant interest to researchers, scientists, and professionals in drug development. While quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of solubility, physicochemical properties of the parent molecule and related salts, and established experimental protocols to provide a robust framework for understanding and determining its solubility profile. We will explore the theoretical underpinnings of solubility, predict solubility trends in various classes of organic solvents, and provide detailed methodologies for empirical determination. This guide is designed to be a practical resource, enabling researchers to make informed decisions in experimental design, formulation development, and process chemistry.

Introduction: The Significance of Solubility for this compound

4-(Methylamino)phenol, also known as p-(methylamino)phenol, and its salts are important organic compounds utilized in various applications, including as a developing agent in photography (under the trade name Metol) and as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The hydrobromide salt of this compound offers specific advantages in terms of its crystalline nature, stability, and handling properties.

For researchers and drug development professionals, understanding the solubility of this compound in organic solvents is paramount. Solubility is a critical physicochemical parameter that influences:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of the reactants to be in the same phase.

-

Purification: Processes such as crystallization and chromatography are fundamentally reliant on differential solubility.

-

Formulation: In pharmaceutical development, the choice of solvents is crucial for creating stable and bioavailable drug formulations.

-

Analytical Method Development: Solubility data is essential for preparing standards and samples for techniques like HPLC and spectroscopy.

This guide will delve into the factors governing the solubility of this compound and provide the necessary tools for its practical assessment.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[3] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the key factors to consider are its inherent polarity, its capacity for hydrogen bonding, and the properties of the organic solvent.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first examine the structure of its constituent ions: the 4-(methylamino)phenolium cation and the bromide anion.

-

Polarity: The parent molecule, 4-(methylamino)phenol, is polar due to the presence of the hydroxyl (-OH) and the secondary amine (-NHCH₃) functional groups, which create a significant dipole moment. The formation of the hydrobromide salt further increases its polarity, making it an ionic compound.

-

Hydrogen Bonding: The 4-(methylamino)phenolium cation is an excellent hydrogen bond donor due to the phenolic hydroxyl group and the protonated amino group. It can also act as a hydrogen bond acceptor at the oxygen atom. The bromide anion can act as a hydrogen bond acceptor.

Classification of Organic Solvents

Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding.[4][5]

-

Polar Protic Solvents: These solvents, such as methanol and ethanol, have at least one hydrogen atom connected to an electronegative atom, making them strong hydrogen bond donors and acceptors.[4] They also possess high dielectric constants.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are polar but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors, though they can be acceptors.

-

Non-Polar Solvents: These solvents, including hexane and toluene, have low dielectric constants and do not have significant dipole moments.

Predicted Solubility Profile of this compound

Based on the principles outlined above, we can predict the solubility of this compound in different classes of organic solvents. It is important to note that while quantitative data for the hydrobromide salt is scarce, some qualitative information for the parent compound and the sulfate salt can provide context. The parent compound, 4-(methylamino)phenol, is reported to be soluble in alcohol and ether. The sulfate salt, also known as Metol, has limited solubility in alcohols and is essentially insoluble in nonpolar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The ability of these solvents to form strong hydrogen bonds with both the cation and anion of the solute, coupled with their high polarity, should facilitate the dissolution of the ionic salt. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Low to Moderate | While these solvents are polar, their inability to act as hydrogen bond donors will likely limit their effectiveness in solvating the bromide anion and the protonated amine, leading to lower solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | The large difference in polarity between the ionic solute and the non-polar solvent will result in very weak solute-solvent interactions, making dissolution energetically unfavorable. |

Experimental Determination of Solubility

Given the limited availability of quantitative solubility data for this compound in organic solvents, empirical determination is often necessary. The shake-flask method is a widely accepted and reliable technique for this purpose.

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution has reached a steady state.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to achieve a clear supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Analytical Quantification

UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standards and the diluted sample at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations.

-

Inject the standards and the diluted sample into the HPLC system.

-

Construct a calibration curve by plotting peak area versus concentration.

-

Determine the concentration of the sample from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the theoretical basis of solubility and the experimental workflow for its determination.

Caption: Factors influencing the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be fully documented in accessible literature, a strong predictive understanding can be achieved through the application of fundamental chemical principles. As an ionic compound with significant hydrogen bonding capabilities, it is expected to exhibit the highest solubility in polar protic solvents, with decreasing solubility in polar aprotic and non-polar solvents. For applications requiring precise solubility values, the shake-flask method coupled with a reliable analytical technique such as UV-Vis spectrophotometry or HPLC provides a robust and accurate means of determination. This guide serves as a foundational resource for researchers, empowering them to approach their experimental and developmental work with a sound understanding of the solubility behavior of this important chemical entity.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Ataman Kimya. P-METHYLAMINOPHENOL SULFATE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5931, n-Methyl-p-aminophenol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5930, Metol. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Wikipedia. Polar aprotic solvent. [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

-

U.S. Environmental Protection Agency. Substance Details - Phenol, 4-(methylamino)-. [Link]

-

Taylor & Francis Online. Polar aprotic solvents – Knowledge and References. [Link]

-

Haz-Map. p-Methylaminophenol sulfate. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

Hans Reichardt. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Phenomenex. SOLVENT MISCIBILITY TABLE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8369, Maltol. [Link]

-

Wikipedia. Ethanol. [Link]

-

Smart Achievers. p-Block Elements. [Link]

-

Wikipedia. Ether. [Link]

-

Burdick & Jackson. Polarity Index. [Link]

-

Phenomenex. SOLVENT MISCIBILITY TABLE. [Link]

-

chemeurope.com. Metol. [Link]

Sources

- 1. P-METHYLAMINOPHENOL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 5. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of p-methylaminophenol compounds

An In-Depth Technical Guide to the Discovery and History of p-Methylaminophenol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of p-methylaminophenol, a compound of significant historical and industrial importance. From its serendipitous discovery in the late 19th century to its enduring role in photographic chemistry and niche applications in other fields, this document traces the scientific journey of this fascinating molecule. We will delve into its initial synthesis, the evolution of manufacturing processes, its chemical properties, and its primary applications, with a focus on the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the history, synthesis, and chemical behavior of p-methylaminophenol and its derivatives.

Discovery and Early History: A Photographic Revolution

The story of p-methylaminophenol is intrinsically linked to the golden age of black-and-white photography. In 1891, a chemist named Alfred Bogisch, while working for the German chemical company owned by Julius Hauff, made a pivotal discovery. He found that the methylated form of p-aminophenol demonstrated a significantly more energetic developing action compared to its parent compound.[1][2][3] This discovery led Hauff to commercialize this new developing agent.[2][3]

Interestingly, the precise chemical identity of the initial "Metol" marketed by Hauff is thought to have been the ortho-methylated version of p-aminophenol (p-amino-o-methylphenol).[1] However, it was the N-methylated isomer, N-methyl-p-aminophenol, that proved to be the more effective and stable developing agent. Subsequently, the term "Metol" became synonymous with this N-methylated compound. The trade name "Metol," introduced by the Aktien-Gesellschaft für Anilinfabrikation (AGFA), became the most widely recognized name for this substance.[1][2][3] Another common trade name was "Elon," used by Eastman Kodak.[3]

The introduction of Metol marked a significant advancement in photographic technology. Its ability to produce a fine grain and a long tonal scale made it a highly versatile developing agent for continuous tone applications.[2][3] This led to its widespread adoption and its inclusion in numerous iconic developer formulas, including Eastman Kodak's D-76 film developer and D-72 print developer.[1][3]

A particularly noteworthy development was the combination of Metol with hydroquinone, creating what are known as "MQ" developers.[3] This combination exhibits a phenomenon called superadditivity, where the developing action of the mixture is greater than the sum of the individual agents. Metol is particularly effective at initiating development in areas of low exposure, while hydroquinone builds density in the highlights. This synergistic relationship allowed for a high degree of control over contrast and tonal range, solidifying Metol's place as a cornerstone of black-and-white photographic processing for over a century.[2][4]

Chemical Properties and Structure